molecular formula C44H30 B14186266 10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene CAS No. 872714-32-4

10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene

Cat. No.: B14186266
CAS No.: 872714-32-4
M. Wt: 558.7 g/mol
InChI Key: GEZAOELVIUFQDB-UHFFFAOYSA-N
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Description

10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene is a novel anthracene derivative known for its unique structural properties and high fluorescence yield. This compound has gained significant attention in the field of organic electronics, particularly for its application in organic light-emitting diodes (OLEDs) due to its excellent blue light-emitting properties .

Preparation Methods

The synthesis of 10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene typically involves a Suzuki coupling reaction. This method is preferred due to its efficiency in forming carbon-carbon bonds. The reaction conditions generally include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up this reaction with continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene undergoes various chemical reactions, including:

Scientific Research Applications

10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of blue light. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of light. The molecular targets and pathways involved include the π-conjugated system of the anthracene core, which facilitates efficient energy transfer and emission .

Comparison with Similar Compounds

10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene can be compared with other anthracene derivatives such as:

The uniqueness of this compound lies in its combination of high fluorescence yield, thermal stability, and efficient blue light emission, making it a valuable material for advanced optoelectronic applications.

Properties

CAS No.

872714-32-4

Molecular Formula

C44H30

Molecular Weight

558.7 g/mol

IUPAC Name

10-(3,5-diphenylphenyl)-1,8-diphenylanthracene

InChI

InChI=1S/C44H30/c1-5-15-31(16-6-1)35-27-36(32-17-7-2-8-18-32)29-37(28-35)44-40-25-13-23-38(33-19-9-3-10-20-33)42(40)30-43-39(24-14-26-41(43)44)34-21-11-4-12-22-34/h1-30H

InChI Key

GEZAOELVIUFQDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C(C4=C(C=C32)C(=CC=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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